3-Amino-6-chloropyridazine
Overview
Description
3-Amino-6-chloropyridazine is an important intermediate in organic chemistry, often utilized in the synthesis of various biologically active compounds and heterocyclic structures.
Synthesis Analysis
- Electrochemical nickel-catalyzed arylation: A method to obtain 3-amino-6-arylpyridazines through electrochemical cross-coupling at room temperature has been developed, offering an alternative to palladium-catalyzed reactions (Sengmany et al., 2013).
- Microwave synthesis: 3-Amino-6-chloropyridazine has been synthesized efficiently using microwave-assisted ammonolysis, optimizing the reaction conditions for better yield (Chen Xue-xi, 2012).
Molecular Structure Analysis
- DFT calculations and Hirshfeld surface studies: The molecular structure of 3-amino-6-chloropyridazine derivatives has been analyzed using density functional theory and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing (Hamdi Hamid Sallam et al., 2021).
Chemical Reactions and Properties
- Functionalization: 3,6-Dichloropyridazine, a related compound, has been used for the synthesis of various highly substituted pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008).
- Condensation reactions: 3-Amino-6-chloropyridazine has been involved in condensation reactions to synthesize new heterocyclic derivatives (Quintela et al., 1998).
Scientific Research Applications
Organic Synthesis and Catalysis : A novel pyridazine derivative, formed by the ring isomerization of 3-hydrazino-4-amino-6-chloropyridazine with formic acid, shows potential applications in organic synthesis and catalysis (Yanai et al., 1972).
Antitumor Activity and Cancer Therapy : Derivatives like 3-amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines exhibit potent antitumor activity, making them potential candidates for targeted cancer therapy (Sengmany et al., 2019).
Platelet Aggregation Inhibition : 6-aryl-5-amino-3(2H)-pyridazinones derived from 3-amino-6-chloropyridazine show potential as platelet aggregation inhibitors, suggesting their use in pharmaceutical agents (Estevez, Raviña, & Sotelo, 1998).
Antibacterial Activity : Novel thieno[2,3-c]pyridazines synthesized from 3-amino-6-chloropyridazine derivatives demonstrate promising antibacterial activity (Al-Kamali et al., 2014).
Biaryl Formation in Organic Chemistry : Nickel-catalyzed electrochemical cross-coupling of 3-amino-6-chloropyridazines and aryl or heteroaryl halides provides an alternative tool for biaryl formation, demonstrating a novel approach in organic synthesis (Sengmany et al., 2013).
Anticonvulsive, Blood Pressure Lowering, and Antibacterial Drugs : Pyridazine III derivatives, including those from 3-amino-6-chloropyridazine, have potential applications as anticonvulsive, blood pressure lowering, and antibacterial drugs (Druey et al., 1954).
Intermediate in Cephalosporin Synthesis : Microwave-assisted ammonolysis effectively synthesizes 3-amino-6-chloro-pyridazine, an intermediate in the production of fourth-generation cephalosporins (Chen Xue-xi, 2012).
Corrosion Inhibition : Certain 3-chloropyridazine derivatives, including those with 6-substituted structures, are effective in protecting mild steel surfaces from corrosion in hydrochloric acid environments (Olasunkanmi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVKPOKPFWSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063928 | |
Record name | 3-Pyridazinamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropyridazine | |
CAS RN |
5469-69-2 | |
Record name | 3-Amino-6-chloropyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-chloropyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-chloropyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25227 | |
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Record name | 3-Pyridazinamine, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridazinamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AMINO-3-CHLOROPYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJS443SLZG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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